molecular formula C11H10N2OS B1622128 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- CAS No. 25912-36-1

4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo-

Cat. No.: B1622128
CAS No.: 25912-36-1
M. Wt: 218.28 g/mol
InChI Key: IQONBPISLRWNJP-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzylamine derivative with a thiourea compound, followed by cyclization to form the desired pyrimidinone structure. The reaction conditions often require the use of a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its biological activity.

Comparison with Similar Compounds

    Thiophene derivatives: These compounds also contain sulfur and exhibit similar chemical reactivity.

    Benzofuran derivatives: These compounds share a similar heterocyclic structure and are used in similar applications.

    Pyrimidine derivatives: These compounds have a similar nitrogen-containing ring structure and are widely studied for their biological activities.

Uniqueness: 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- is unique due to the presence of both sulfur and nitrogen in its structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-benzyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c14-10-9(7-12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQONBPISLRWNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398404
Record name 5-Benzyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25912-36-1
Record name NSC78394
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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